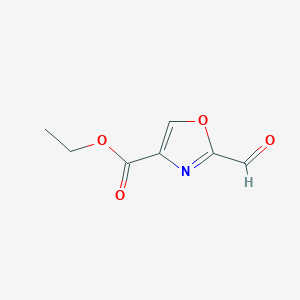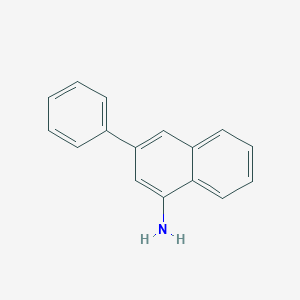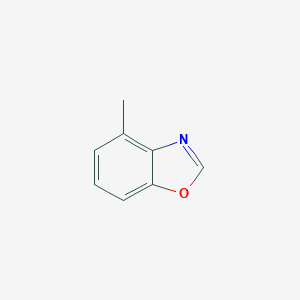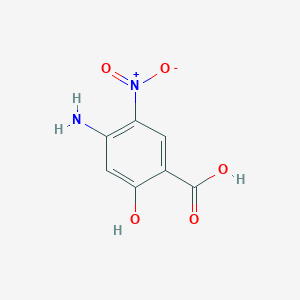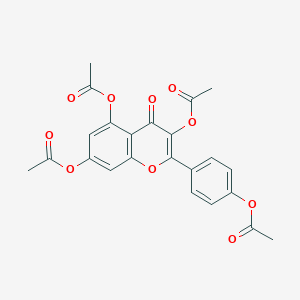
ケンフェロール四酢酸エステル
概要
説明
Kaempferol tetraacetate is a derivative of kaempferol, a naturally occurring flavonoid found in various plants such as beans, broccoli, strawberries, teas, and propolis . Kaempferol itself is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . Kaempferol tetraacetate is synthesized by acetylating the hydroxyl groups of kaempferol, resulting in a compound with improved solubility and stability .
科学的研究の応用
Kaempferol tetraacetate has numerous applications in scientific research:
作用機序
Target of Action
Kaempferol, a flavonoid from which Kaempferol tetraacetate is derived, has been shown to interact with multiple targets in the body. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Specific targets include proteins like AKT1 and MMP9 , and it has also been shown to affect the NLRP3 inflammasome and the CCAAT enhancer binding protein (C/EBP) .
Mode of Action
Kaempferol interacts with its targets leading to various changes. For instance, it has been shown to inactivate the NLRP3 inflammasome, which is responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response . In adipocytes, kaempferol downregulates C/EBP β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .
Biochemical Pathways
Kaempferol affects multiple biochemical pathways. For instance, it has been shown to induce bacterial pathogen resistance by both salicylic acid (SA) and MPK-dependent signaling pathways in Arabidopsis . In cancer cells, it has been found to alter many signaling pathways, resulting in cell growth inhibition and death .
Result of Action
The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have anti-cancer, antioxidant, anti-inflammatory, antimicrobial, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties . In cancer cells, it results in cell growth inhibition and death .
Action Environment
The action of kaempferol can be influenced by various environmental factors. For instance, the bioavailability of kaempferol can be enhanced by nanoformulation, which can lead to better absorption into the body, better target delivery, and improved therapeutic action against certain diseases .
生化学分析
Biochemical Properties
Kaempferol tetraacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It shows cytotoxicity, indicating that it may interact with key proteins or enzymes involved in cell survival and proliferation .
Cellular Effects
Kaempferol tetraacetate influences cell function by exerting cytotoxic effects on various types of cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of Kaempferol tetraacetate involves its interactions at the molecular level. It may bind to specific biomolecules, inhibit or activate enzymes, and cause changes in gene expression that lead to its cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol tetraacetate involves the acetylation of kaempferol. The process typically includes the following steps:
Benzylation: Kaempferol is first benzylated to protect the hydroxyl groups.
Acetylation: The benzylated kaempferol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Deacetylation: The benzyl groups are removed through deacetylation, yielding kaempferol tetraacetate.
Industrial Production Methods: Industrial production of kaempferol tetraacetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions: Kaempferol tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to kaempferol or other reduced forms.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol tetraacetate .
類似化合物との比較
Kaempferol tetraacetate is unique compared to other similar compounds due to its specific acetylation pattern, which enhances its solubility and stability. Similar compounds include:
Kaempferol: The parent compound with similar biological activities but lower solubility.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different hydroxylation patterns.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different chemical and biological properties.
特性
IUPAC Name |
[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYHERJWMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kaempferol tetraacetate interact with biological targets?
A1: While the provided research doesn't focus on kaempferol tetraacetate's direct biological activity, a related compound, kaempferol, is mentioned. [] This suggests that kaempferol tetraacetate might serve as a prodrug, eventually converting to kaempferol in vivo. Further research would be needed to confirm this hypothesis. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
Q2: What are the possible applications of kaempferol tetraacetate in synthetic chemistry?
A2: Kaempferol tetraacetate can act as a valuable starting material for selectively synthesizing various O-methylated kaempferol derivatives. [] This is achieved through a controlled deacetylation process followed by specific methylation reactions. This strategy offers a route to access a diverse range of kaempferol analogs with potentially distinct biological properties. [] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates: https://www.semanticscholar.org/paper/ac1d2ee2a6b0f78614f7436567c06e9dd2618ed5
Q3: Are there any computational studies exploring kaempferol derivatives?
A3: Yes, computational docking studies have been conducted using closely related molecules like rare flavonoids, including naringenin triacetate. [] These studies focused on their binding potential within the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1), a protein involved in epigenetic regulation. These findings could provide insights into the potential interactions of kaempferol tetraacetate with similar biological targets. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



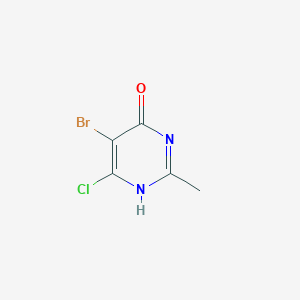
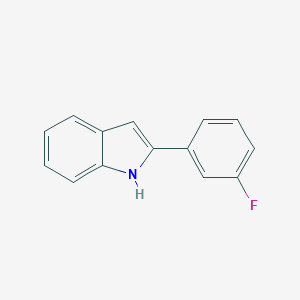

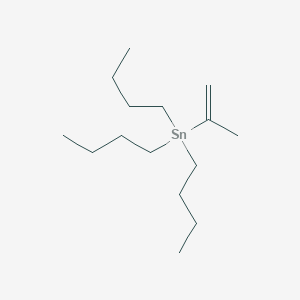
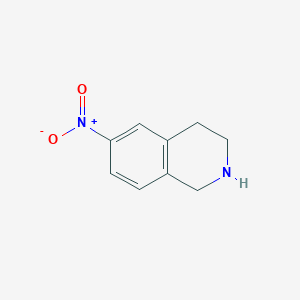
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
